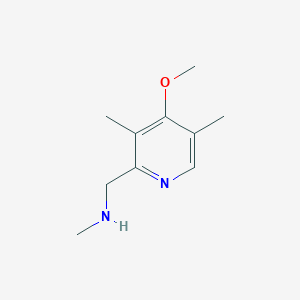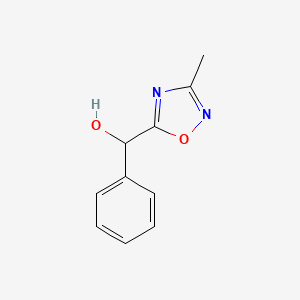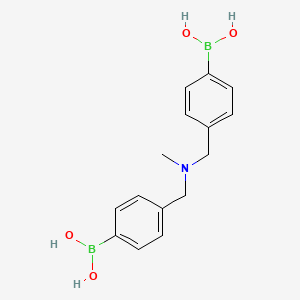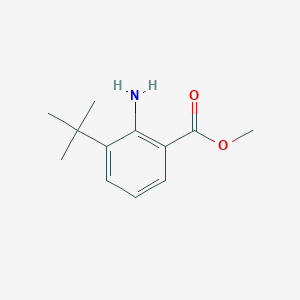![molecular formula C10H7F2N3O2 B1531392 1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid CAS No. 2025179-14-8](/img/structure/B1531392.png)
1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid
概要
説明
1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable difluorophenyl halide reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of advanced catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The difluorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halides, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted triazole derivatives.
科学的研究の応用
1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid can be compared with other triazole derivatives, such as:
1-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.
1-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazole-3-carboxylic acid: Contains methyl groups instead of fluorine, affecting its reactivity and applications.
1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid, leading to different biological activities.
The uniqueness of this compound lies in its specific combination of the difluorophenyl group and the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-7-2-1-6(3-8(7)12)4-15-5-13-9(14-15)10(16)17/h1-3,5H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMNGVYTBAMBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=NC(=N2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1-Trifluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B1531309.png)


![1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B1531312.png)



![3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531319.png)
![3-Oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1531320.png)
![1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1531324.png)
![7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1531328.png)
![2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1531329.png)


